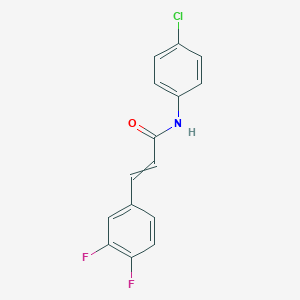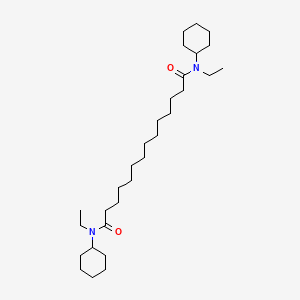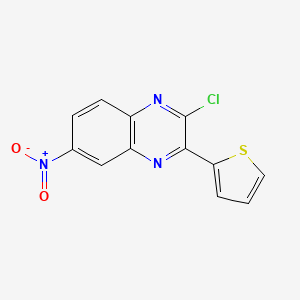
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a thiophene ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroaniline with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinoxaline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 2-Amino-6-nitro-3-(thiophen-2-yl)quinoxaline.
Substitution: 2-Substituted-6-nitro-3-(thiophen-2-yl)quinoxaline derivatives.
Cyclization: Various polycyclic heterocycles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and quinoxaline core contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Similar structure but with an additional thiophene ring.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine ring instead of a thiophene ring.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Contains a methoxy group and a piperazine ring.
Uniqueness
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
832081-88-6 |
|---|---|
Molekularformel |
C12H6ClN3O2S |
Molekulargewicht |
291.71 g/mol |
IUPAC-Name |
2-chloro-6-nitro-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C12H6ClN3O2S/c13-12-11(10-2-1-5-19-10)14-9-6-7(16(17)18)3-4-8(9)15-12/h1-6H |
InChI-Schlüssel |
RHODUACZQHPWGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



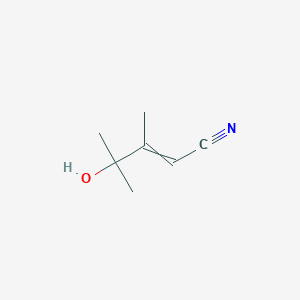
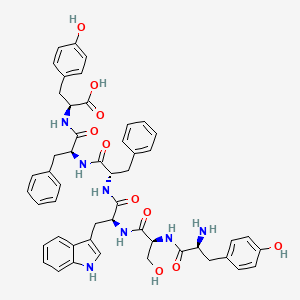
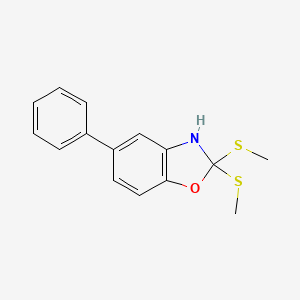

![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

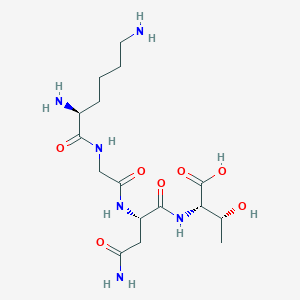
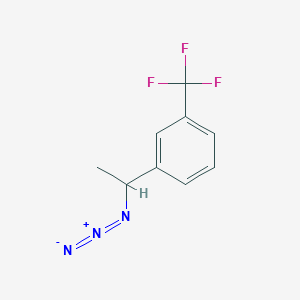
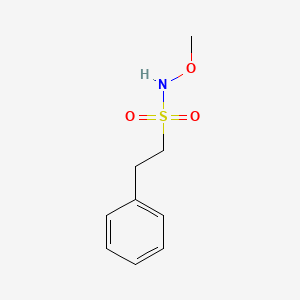
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
